1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
Overview
Description
Synthesis Analysis
The synthesis of nickel(II) complexes with phosphine derivatives, such as 1,2-bis(diphenylphosphino)ethane, involves reactions with nickel(II) chlorides and other agents. Research on cobalt(II) and nickel(II) complexes provides insights into the coordination behavior of similar ligands (Bianchini et al., 1981).
Molecular Structure Analysis
The molecular structure of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride is characterized by unique coordination geometries. For instance, the crystal and molecular structure of similar nickel(II) complexes with bis-1,2-(diphenylphosphino)ethane ligand exhibit distinct geometrical arrangements (Churchill & O'Brien, 1970).
Chemical Reactions and Properties
Nickel(II) complexes involving 1,2-bis(diphenylphosphino)ethane participate in various chemical reactions, forming structures with different coordination geometries and properties. The reaction of bis(iso-propylxanthato)nickel(II) with 1,2-bis(diphenylphosphino)ethane leads to square-planar Ni complexes (Trávníček et al., 1996).
Physical Properties Analysis
The physical properties of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, such as crystal structure and bonding angles, are detailed in studies of related complexes. For example, an investigation of nickel(II) and palladium(II) complexes with cis-1,2-bis(diphenylphosphino)ethene or 1,2-bis(diphenylphosphino)ethane reveals specific structural attributes (Oberhauser et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, are influenced by its molecular structure and bonding. Studies on mixed-ligand nickel(II) chelates containing phosphines and dithiolate ligands, for instance, provide valuable insights into these properties (Hadjikostas et al., 2001).
Scientific Research Applications
Catalysis in Alkyne Oligomerization
This compound acts as a catalyst in the oligomerization of alkynes, forming different organic compounds through reactions with other reagents (Eisch & Galle, 1975).
Hydrosilylation Reactions
It's used in hydrosilylation reactions, where its catalytic activities were compared with ethylene-nickel(0) complexes (Kiso et al., 1973).
Structural Investigations
Studies have been conducted on its structure and molecular properties, particularly in relation to dithiocarbonato complexes (Trávníček et al., 1996).
Solution Behavior Study
Its behavior in solution, particularly the existence of five-co-ordinate species, has been investigated (Morassi & Del, 1972).
Nickel-Catalyzed Asymmetric Alkylation
It catalyzes the asymmetric alkylation of chiral and achiral allylic alcohols, forming optically active olefins (Consiglio et al., 1980).
Electrosynthesis Catalysis
It's involved in the electrochemical synthesis of aromatic carboxylates (Fauvarque et al., 1984).
Molecular Docking Studies
It has been used in ab initio quantum chemical calculations and molecular docking studies for Ni(II) complexes (Asatkar et al., 2020).
Positively Charged Ligand Properties
The compound has been studied for its donor properties in positively charged ligands (Ercolani et al., 1969).
Synthesis of Mixed-Ligand Nickel(II) Chelates
It has been used in the synthesis of nickel(II) mixed-ligand complexes containing dithiolates and phosphine derivatives (Hadjikostas et al., 2001).
Structural Differences in Nickel(II) and Palladium(II) Complexes
Its role in determining the structural differences between nickel(II) and palladium(II) complexes has been explored (Oberhauser et al., 1997).
Synthesis of Lactones via Nickel-Catalyzed Isocyanides Insertion
A novel nickel catalyst involving this compound for the synthesis of lactones has been discovered (Fei et al., 2013).
Cross-Coupling Reactions
It has been used in nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics (Mongin et al., 2002).
Nickel(II) Piperidinedithiocarbamate Complexes
The compound has been synthesized in Nickel(II) piperidinedithiocarbamate complexes (Pastorek et al., 2000).
Effect on Chloride Ion Coordination in Anti-Tumor Copper(I) Complexes
It affects the chloride ion coordination in anti-tumor copper(I) complexes (Lewis et al., 1998).
Pentafluorophenyl Derivatives of Transition Metals
The compound has been involved in the preparation of pentafluorophenyl derivatives of transition metals (Phillips et al., 1964).
Crystal Structure and Stereochemistry
Its crystal structure and molecular stereochemistry have been studied in different complexes (Churchill & O'Brien, 1970).
Nickel(II) Complexes of Bidentate N-Heterocyclic Carbene/Phosphine Ligands
Its use in nickel(II) complexes as efficient catalysts for Suzuki coupling of aryl chlorides has been demonstrated (Lee et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXECWTBMGGXMKP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2NiP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432121 | |
Record name | 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride | |
CAS RN |
14647-23-5 | |
Record name | (Bis(diphenylphosphino)ethane)dichloronickel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14647-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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